2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol is a complex organic compound that features a unique structure combining chlorinated phenol and pyrroloquinoxaline moieties
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol It is mentioned that this compound is used as an insecticide , suggesting that its targets could be certain proteins or enzymes in insects that are essential for their survival.
Mode of Action
The specific mode of action of 2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol As an insecticide, it likely interacts with its targets in a way that disrupts normal biological processes, leading to the death of the insects .
Biochemical Pathways
The exact biochemical pathways affected by 2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol Given its use as an insecticide , it can be inferred that it affects pathways crucial for the survival of insects.
Result of Action
The molecular and cellular effects of 2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol Given its use as an insecticide , it can be inferred that the compound’s action results in the death of insects.
Action Environment
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol . It is mentioned that this compound is photostable , suggesting that it remains effective even when exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, which is then functionalized with methoxy and chloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar pyrroloquinoxaline core but lacks the methoxy and phenol groups.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness
2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-24-11-4-5-15-14(9-11)21-17(16-3-2-6-22(15)16)12-7-10(19)8-13(20)18(12)23/h2-9,17,21,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAJXXNBUHUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(N2)C4=C(C(=CC(=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.